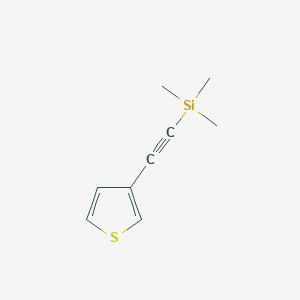
Trimethyl(thiophen-3-ylethynyl)silane
概要
説明
Trimethyl(thiophen-3-ylethynyl)silane: is an organosilicon compound with the molecular formula C9H12SSi It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a trimethylsilyl group attached to an ethynyl linkage at the 3-position of the thiophene ring
科学的研究の応用
Chemistry:
Organic Synthesis: Trimethyl(thiophen-3-ylethynyl)silane is used as a building block in the synthesis of more complex organic molecules
Biology:
Bioconjugation: The compound can be used in the development of bioconjugates, where it is attached to biomolecules such as proteins or nucleic acids. This can enhance the stability and functionality of the biomolecules for various applications, including drug delivery and diagnostics.
Medicine:
Pharmaceuticals: Research is ongoing to explore the potential of this compound derivatives in drug development. The thiophene ring is a common motif in many biologically active compounds, and the silyl group can improve the pharmacokinetic properties of the drugs.
Industry:
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions:
-
Sonogashira Coupling Reaction:
Reactants: 3-iodothiophene and trimethylsilylacetylene.
Catalyst: Palladium(II) acetate and copper(I) iodide.
Solvent: Tetrahydrofuran.
Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at room temperature.
Procedure: The 3-iodothiophene is reacted with trimethylsilylacetylene in the presence of the palladium catalyst and copper co-catalyst to form trimethyl(thiophen-3-ylethynyl)silane.
-
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Products: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed at low temperatures to prevent over-reduction.
Products: Reduction can lead to the formation of dihydrothiophene derivatives.
-
Substitution:
Reagents: Various nucleophiles or electrophiles.
Conditions: The reaction conditions vary depending on the nature of the substituent being introduced.
Products: Substitution reactions can introduce a wide range of functional groups onto the thiophene ring, enhancing the compound’s versatility.
類似化合物との比較
Trimethyl(thiophen-2-ylethynyl)silane: Similar structure but with the ethynyl linkage at the 2-position of the thiophene ring.
Trimethyl(phenylethynyl)silane: Contains a phenyl ring instead of a thiophene ring.
Trimethyl(ethynyl)silane: Lacks the thiophene ring, consisting only of the ethynyl and silyl groups.
Uniqueness:
Electronic Properties: The presence of the thiophene ring in trimethyl(thiophen-3-ylethynyl)silane imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its phenyl or ethynyl counterparts.
Reactivity: The position of the ethynyl linkage (3-position) in the thiophene ring can influence the compound’s reactivity and the types of reactions it can undergo, providing distinct synthetic advantages.
特性
IUPAC Name |
trimethyl(2-thiophen-3-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12SSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQFUWWPCIZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394708 | |
| Record name | Trimethyl[(thiophen-3-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130995-13-0 | |
| Record name | 3-[2-(Trimethylsilyl)ethynyl]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130995-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl[(thiophen-3-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilylethynyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Trimethyl(thiophen-3-ylethynyl)silane in the presented research?
A1: this compound acts as a reactant in the study. The research demonstrates the effectiveness of tetrabutylammonium fluoride (TBAF) as a catalyst for adding trialkylsilylalkynes, such as this compound, to aldehydes, ketones, and trifluoromethyl ketones. [] The reaction involving this compound results in the formation of a propargylic alcohol, showcasing the potential of this method for synthesizing complex molecules.
Q2: What is the significance of using TBAF as a catalyst in this specific reaction with this compound?
A2: The research highlights the advantage of TBAF as a catalyst due to the mild reaction conditions it offers – room temperature in THF solvent. [] This is significant because it allows for a broader range of functional groups, including potentially sensitive ones, to be present in the reactants without undergoing undesired side reactions. This is particularly relevant for this compound, which contains a thiophene ring that could be susceptible to harsh reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


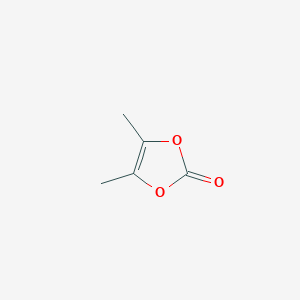
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
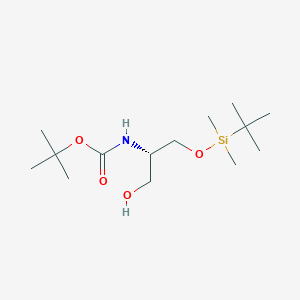
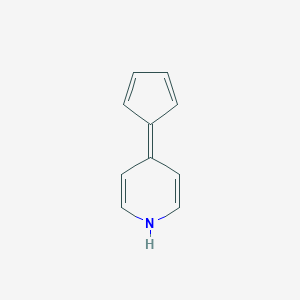
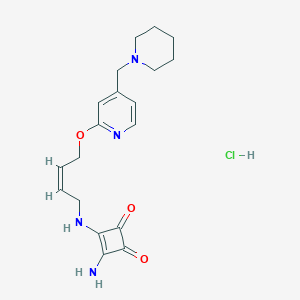
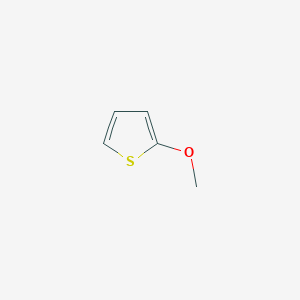
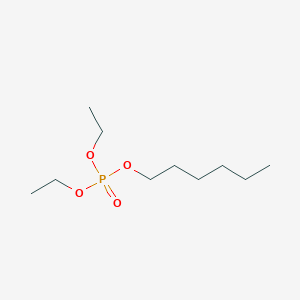
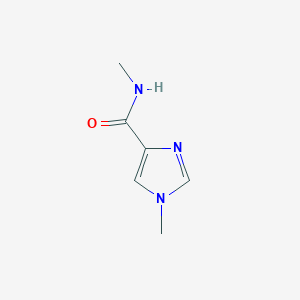
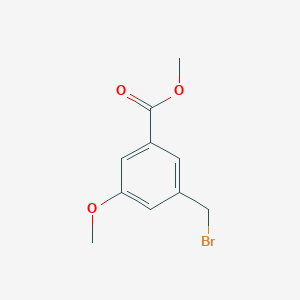
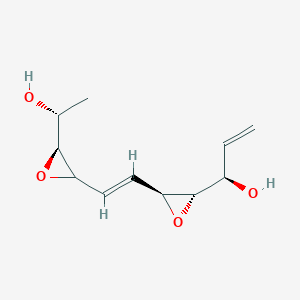
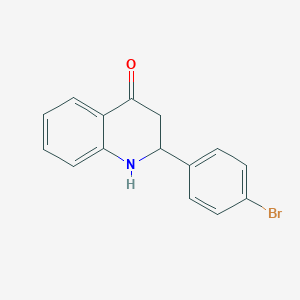
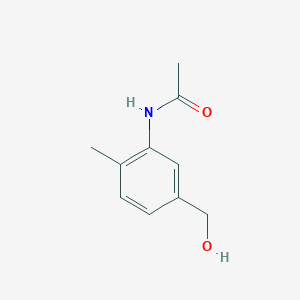
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
